Heptanedioic acid, bis(2-ethylhexyl) ester
Overview
Description
Heptanedioic acid, bis(2-ethylhexyl) ester is a chemical compound with the molecular formula C23H44O4. It is commonly used as a plasticizer in various polymer products, providing flexibility and durability to materials such as vinyl films . This compound is also known by other names, including bis(2-ethylhexyl) heptanedioate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanedioic acid, bis(2-ethylhexyl) ester is typically synthesized through the esterification of heptanedioic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where heptanedioic acid and 2-ethylhexanol are fed into a reactor. The reaction mixture is then heated and stirred, with the water by-product being continuously removed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Heptanedioic acid, bis(2-ethylhexyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Heptanedioic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Heptanedioic acid, bis(2-ethylhexyl) ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which heptanedioic acid, bis(2-ethylhexyl) ester exerts its effects is primarily through its role as a plasticizer. By integrating into polymer chains, it reduces intermolecular forces, increasing the flexibility and durability of the material . This compound does not have specific molecular targets or pathways in biological systems, as its primary function is to modify the physical properties of materials .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester:
Uniqueness
Heptanedioic acid, bis(2-ethylhexyl) ester is unique in its balance of flexibility and stability, making it a preferred choice in applications where both properties are essential. Unlike phthalates, it has a lower toxicity profile, making it a safer alternative in various applications .
Properties
IUPAC Name |
bis(2-ethylhexyl) heptanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-5-9-14-20(7-3)18-26-22(24)16-12-11-13-17-23(25)27-19-21(8-4)15-10-6-2/h20-21H,5-19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUZLBVWHHRQAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCC(=O)OCC(CC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868152 | |
Record name | Bis(2-ethylhexyl) heptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72630-12-7 | |
Record name | Heptanedioic acid, bis(2-ethylhexyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072630127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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